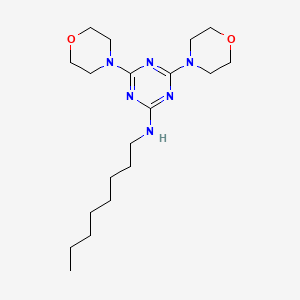
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine, also known as MOR-2 or MOR-2A, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound belongs to the triazine family and has a unique structure that makes it a promising candidate for drug discovery and chemical biology research.
Mécanisme D'action
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine exerts its mechanism of action by binding to the active site of the target enzyme or protein, inhibiting its activity. This inhibition can lead to a cascade of biochemical and physiological effects, which can be beneficial or detrimental depending on the target and the disease.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are due to the inhibition of the target enzymes or proteins, which can lead to the modulation of various signaling pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine in lab experiments is its high potency and selectivity. This allows for the specific targeting of the desired enzyme or protein without affecting other cellular processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine. One of the most promising directions is the identification of new targets for this compound, which can lead to the discovery of new drugs for various diseases. Additionally, the optimization of the synthesis method and the improvement of the compound's solubility can lead to better efficacy and bioavailability. Furthermore, the development of new analogs of this compound can lead to the discovery of more potent and selective compounds for scientific research.
Conclusion:
This compound is a promising compound for scientific research due to its unique structure and potent inhibitory properties. Its potential applications in drug discovery and chemical biology research make it a valuable tool for researchers in various fields. Further research and development of this compound can lead to the discovery of new drugs and the advancement of scientific knowledge.
Méthodes De Synthèse
The synthesis of 4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4,6-dichloro-2-aminotriazine with octylamine and morpholine in the presence of a catalyst. This method has been optimized to yield high purity and yield of this compound.
Applications De Recherche Scientifique
4,6-di-4-morpholinyl-N-octyl-1,3,5-triazin-2-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug discovery. Studies have shown that this compound can act as a potent inhibitor of various enzymes and proteins, including kinases and phosphodiesterases, which are involved in many diseases, including cancer, Alzheimer's, and Parkinson's.
Propriétés
IUPAC Name |
4,6-dimorpholin-4-yl-N-octyl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N6O2/c1-2-3-4-5-6-7-8-20-17-21-18(24-9-13-26-14-10-24)23-19(22-17)25-11-15-27-16-12-25/h2-16H2,1H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYSVQNVFRGYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=NC(=NC(=N1)N2CCOCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(benzylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4965785.png)
![3-{1-[4-(difluoromethoxy)benzyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4965788.png)
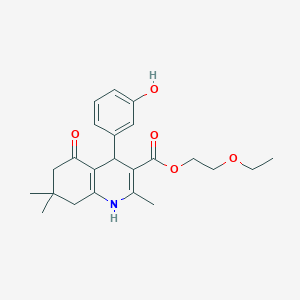
![4-({[4-(aminocarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4965808.png)
![2-[(dimethylamino)methyl]-3-hydroxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4965821.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4965832.png)
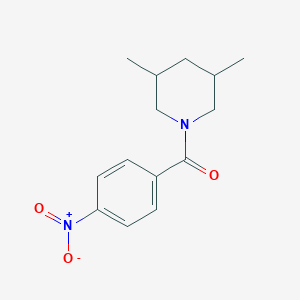

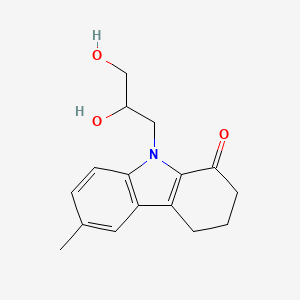
![5-[4-(benzyloxy)-3-chloro-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965853.png)
![9-[3-(3-chlorophenoxy)propyl]-9H-carbazole](/img/structure/B4965859.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4965868.png)
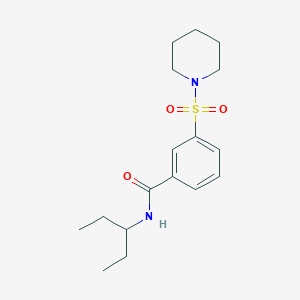
![N-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4965875.png)